5-Azido-2-methylbenzenesulfonyl chloride
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Overview
Description
5-Azido-2-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an azido group (-N₃) attached to the benzene ring, along with a methyl group (-CH₃) and a sulfonyl chloride group (-SO₂Cl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methylbenzenesulfonyl chloride typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group (-NO₂) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted benzenesulfonyl chlorides.
Reduction: 5-Amino-2-methylbenzenesulfonyl chloride.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azido-2-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in organic synthesis.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Azido-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group acts as a nucleophile in substitution reactions and as a reactive intermediate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-Azido-2-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-Methylbenzenesulfonyl azide: Lacks the azido group on the benzene ring.
5-Azido-2-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-Azido-2-methylbenzenesulfonyl chloride is unique due to the presence of both the azido group and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions, including nucleophilic substitution and cycloaddition, makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-azido-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-5-2-3-6(10-11-9)4-7(5)14(8,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACOKQQEXNDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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